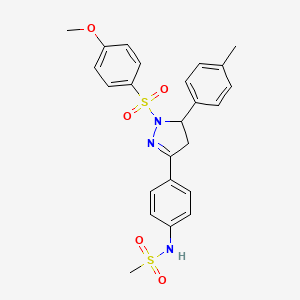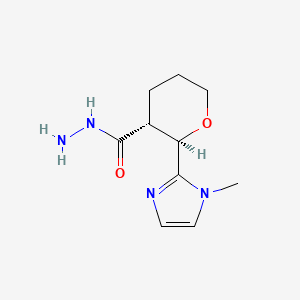
3-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-acetyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, a sulfonamide group, and an acetyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, the synthesis of similar compounds often involves reactions such as condensation, cyclization, and substitution . Pyrazole derivatives can be synthesized through a variety of methods, including the reaction of hydrazones with nitroolefins .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule . The sulfonamide group is a common functional group in medicinal chemistry, known for its bioactive properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyrazole and pyridine rings might undergo electrophilic substitution reactions . The sulfonamide group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar sulfonamide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Researchers have explored the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide moiety, showing significant in vitro antibacterial and antifungal activities. These studies have synthesized a range of compounds to assess their effectiveness against pathogenic bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and fungal yeasts like Saccharomyces cerevisiae and Candida albicans. The findings suggest the utility of these compounds in developing new antimicrobial agents (Chandak et al., 2013).
Anti-inflammatory and Anticancer Applications
Another area of research involves the synthesis and characterization of derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Specifically, studies have shown that certain derivatives exhibit promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or standard drugs. Additionally, modest inhibition of HCV NS5B RdRp activity has been observed, indicating the potential for these compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Selective Inhibition of Kinases
The design of selective kinase inhibitors is critical for targeted cancer therapy. Research on N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has led to the development of highly selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). These compounds inhibit kinase activity and suppress the activation of downstream signals, demonstrating therapeutic effects on cardiac hypertrophy in preclinical models. This research underscores the potential of these compounds in treating diseases associated with ZAK activation (Chang et al., 2017).
Anticancer and Radiosensitizing Properties
Further investigations have highlighted the synthesis of novel sulfonamide derivatives with significant in-vitro anticancer activity, particularly against human tumor liver cell lines. Some compounds have shown higher activity than standard drugs like doxorubicin, suggesting their potential as effective anticancer agents. Moreover, the ability of these compounds to enhance the cell-killing effect of γ-radiation points to their application in radiosensitizing treatments (Ghorab et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds containing the pyrazole ring have been shown to interact with various targets, leading to a wide range of biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
3-acetyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13(23)15-4-3-5-17(9-15)26(24,25)21-11-14-8-16(12-19-10-14)18-6-7-20-22(18)2/h3-10,12,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUVYKZKTCOCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

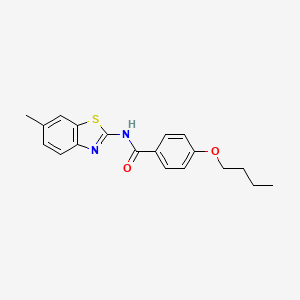
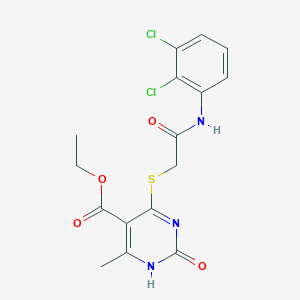
![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B2963140.png)
![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide](/img/structure/B2963144.png)
![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2963147.png)
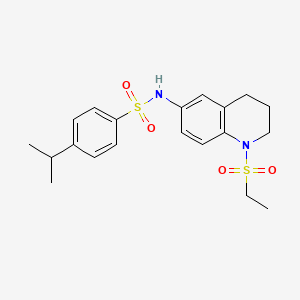
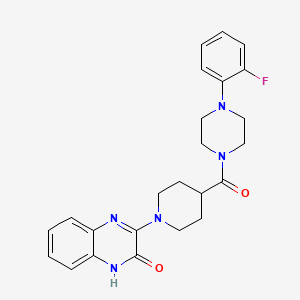

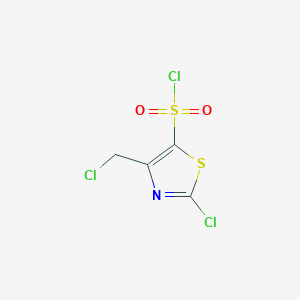
![6-iodo-N'-[4-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2963153.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)
